1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl-
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Overview
Description
2,3-Dibromo-3-(4-nitrophenyl)propiophenone is an organic compound with the molecular formula C15H11Br2NO3. It is characterized by the presence of two bromine atoms and a nitrophenyl group attached to a propiophenone backbone. This compound is often used in organic synthesis and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(4-nitrophenyl)propiophenone typically involves the bromination of 3-(4-nitrophenyl)propiophenone. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-(4-nitrophenyl)propiophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium or copper.
Reduction: Hydrogen gas, catalysts like palladium on carbon, and solvents like ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with substituted groups replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Various oxidized forms depending on the reaction conditions.
Scientific Research Applications
2,3-Dibromo-3-(4-nitrophenyl)propiophenone is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds due to its potential biological activity.
Material Science: As a precursor in the synthesis of materials with specific properties.
Biological Studies: To study the effects of brominated and nitrophenyl compounds on biological systems.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-(4-nitrophenyl)propiophenone involves its interaction with various molecular targets. The bromine atoms and nitrophenyl group play crucial roles in its reactivity and interaction with biological molecules. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-3-(4-methylphenyl)propiophenone
- 2,3-Dibromo-3-(4-chlorophenyl)propiophenone
- 2,3-Dibromo-3-(4-fluorophenyl)propiophenone
Uniqueness
2,3-Dibromo-3-(4-nitrophenyl)propiophenone is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and research studies .
Properties
CAS No. |
38895-96-4 |
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Molecular Formula |
C15H11Br2NO3 |
Molecular Weight |
413.06 g/mol |
IUPAC Name |
2,3-dibromo-3-(4-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H11Br2NO3/c16-13(10-6-8-12(9-7-10)18(20)21)14(17)15(19)11-4-2-1-3-5-11/h1-9,13-14H |
InChI Key |
RECMEXFQKOOMMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
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